N-(4-bromophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-15-12-3-1-2-4-13(12)19-16(22)20-15/h5-8H,1-4,9H2,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWHKSYTXWWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activities including antimicrobial and anticancer properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-3-(2-thioxo-1,3-thiazolidin-3-yl)propanoic acid derivatives. The resulting product is characterized using various spectroscopic methods such as NMR and IR.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar scaffolds have shown MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
The compound's efficacy against multidrug-resistant strains is particularly noteworthy. The structure-dependence of its activity suggests that modifications to the phenyl ring can enhance its potency.
Anticancer Activity
The anticancer potential of this compound has also been explored. In studies involving human lung adenocarcinoma cells (A549), the compound demonstrated variable cytotoxicity:
- Cytotoxicity Assessment : At a concentration of 100 µM for 24 hours, the compound reduced cell viability significantly compared to controls. For example:
This indicates that the incorporation of bromine into the molecular structure may enhance anticancer activity.
Study on Antimicrobial Properties
In a comparative study of various acetamides including derivatives of N-(4-bromophenyl)-2-[...], it was found that these compounds displayed potent antibacterial and antifungal activities against a range of pathogens. The study highlighted that structural modifications significantly influenced their biological activity .
Study on Anticancer Efficacy
Another investigation assessed the anticancer effects of several derivatives against A549 cells. The results showed that while some derivatives exhibited moderate activity (around 64% viability), others with different substitutions led to enhanced efficacy and selectivity towards cancerous cells compared to non-cancerous cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(4-bromophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide in targeting matrix metalloproteinase 9 (MMP9), which plays a crucial role in cancer progression and metastasis. MMP9 is involved in the degradation of extracellular matrix components, facilitating tumor invasion and migration . Compounds that inhibit MMP9 activity can potentially serve as effective anticancer agents by preventing these processes.
Case Study: MMP9 Inhibitors
A study published in PMC discusses various small molecules developed as MMP9 inhibitors. These compounds were designed to selectively inhibit MMP9 without affecting other metalloproteinases, thereby reducing potential side effects . The research emphasizes the need for selective inhibitors to enhance therapeutic efficacy while minimizing toxicity.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial properties. Compounds containing sulfur and nitrogen heterocycles have been reported to exhibit significant antibacterial and antifungal activities . The presence of a bromophenyl group may enhance these effects due to its electron-withdrawing properties.
Neurological Applications
Compounds with similar structures have been investigated for their neuroprotective effects. The hexahydroquinazoline moiety is known for its ability to cross the blood-brain barrier and may provide neuroprotective benefits in conditions such as Alzheimer’s disease or other neurodegenerative disorders . Research into derivatives of this compound could lead to new treatments for neurological diseases by targeting specific pathways involved in neuronal protection and repair.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds that can modulate inflammatory pathways are of great interest. The potential anti-inflammatory properties of this compound could be explored through its effects on cytokine production and immune cell activation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the bromophenyl group or alterations in the hexahydroquinazoline structure can significantly impact biological activity . Systematic SAR studies can lead to the discovery of more potent derivatives.
Comparison with Similar Compounds
Hexahydroquinazolinone-Based MMP-9 Inhibitors
Key Analogs :
- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)
- Structural Differences : Fluorophenyl group vs. bromophenyl; butanamide vs. acetamide linker.
- Biological Activity : Binds to the MMP-9 hemopexin-like domain with KD = 320 nM, inhibits tumor cell invasion, and disrupts proMMP-9 interactions with integrins (e.g., α4β1) .
- Functional Impact : At 500 nM, blocks fibrosarcoma invasion and angiogenesis .
- Comparison : The bromophenyl group in the target compound may enhance hydrophobic binding but reduce solubility. Empirical studies are needed to confirm whether bromine improves potency over fluorine.
Pyridazinone-Based FPR Agonists
Key Analogs :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structural Differences: Pyridazinone core vs. hexahydroquinazolinone. Biological Activity: Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and neutrophil chemotaxis . Comparison: The hexahydroquinazolinone scaffold in the target compound likely shifts target specificity toward MMP-9 rather than FPR receptors due to steric and electronic variations.
Triazole-Based HIV-1 RT Inhibitors
Key Analogs :
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Structural Differences: Triazole core vs. hexahydroquinazolinone. Biological Activity: Inhibits HIV-1 reverse transcriptase via N–H⋯S hydrogen bonding and hydrophobic interactions . Comparison: Both compounds share the 4-bromophenyl-acetamide motif, but the heterocyclic core dictates target selectivity (MMP-9 vs. HIV-1 RT).
Chlorophenyl Pyrimidine Derivatives
Key Analogs :
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Structural Differences: Chlorophenyl vs. bromophenyl; diaminopyrimidine core vs. hexahydroquinazolinone. Biological Activity: Structural data suggest altered bond lengths (C–Br: 1.89 Å vs. C–Cl: ~1.74 Å), impacting molecular conformation and target binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- MMP-9 Inhibition: The fluorophenyl analog (KD = 320 nM) demonstrates that hexahydroquinazolinone derivatives are potent MMP-9 inhibitors. The bromophenyl variant may offer improved binding but requires validation .
- Halogen Effects : Bromine’s hydrophobicity may enhance target engagement compared to fluorine or chlorine, but its impact on solubility and toxicity needs evaluation .
Preparation Methods
One-Pot Synthesis
A patent by Google Patents describes a one-pot method for analogous sulfonamide derivatives, combining cyclohexanone, thiourea, and bromoacetamide in the presence of iodine. While untested for 5 , this approach could reduce purification steps:
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W) reduces reaction times from hours to minutes. Preliminary trials with similar quinazolinones show a 15–20% yield increase compared to conventional heating.
Challenges and Mitigation Strategies
- Thiol Oxidation: The intermediate 3 is prone to disulfide formation. Conducting reactions under nitrogen or argon atmosphere minimizes oxidation.
- Solubility Issues: Polar aprotic solvents like DMF enhance solubility of 3 and 4 , improving reaction homogeneity.
- By-Product Formation: Excess bromoacetamide may lead to di-substituted products. Maintaining a 1:1 molar ratio and slow addition of 4 mitigates this.
Scalability and Industrial Applications
Kilogram-scale production of 5 has been achieved using continuous flow reactors, with a 65% overall yield reported by EvitaChem. The compound’s potential as a kinase inhibitor underscores its relevance in pharmaceutical development, though preclinical studies remain ongoing.
Q & A
Q. What are the key synthetic pathways and analytical methods for synthesizing and characterizing this compound?
The synthesis involves multi-step reactions, starting with the preparation of the hexahydroquinazoline core and subsequent functionalization via sulfanyl and acetamide linkages. Critical steps include:
- Thiolation : Coupling the hexahydroquinazoline moiety with a bromophenylacetamide using thiophilic reagents (e.g., Lawesson’s reagent) under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate intermediates and final product .
- Characterization :
-
NMR (¹H/¹³C) to confirm regioselectivity of sulfanyl attachment and acetamide formation .
-
HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required for biological assays) .
Table 1: Representative Reaction Conditions
Step Solvent Temperature (°C) Catalyst Yield (%) Thiolation DMF 80–90 K₂CO₃ 65–75 Acetamide coupling Dichloromethane RT EDCI/HOBt 70–85
Q. What biological activities have been preliminarily investigated for this compound?
Q. Methodological Guidelines
- Data reproducibility : Archive raw NMR/HPLC files in open-access repositories (e.g., Zenodo) with metadata on instrument parameters .
- Safety protocols : Follow OSHA guidelines for handling thiophilic reagents (e.g., use fume hoods, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
